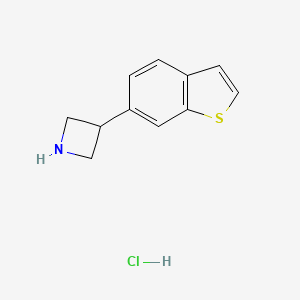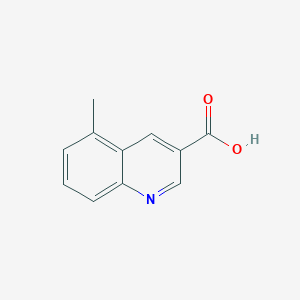![molecular formula C11H13F2NSi B13698134 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is an organic compound with the molecular formula C11H13F2NSi and a molecular weight of 225.31 g/mol . This compound is characterized by the presence of two fluorine atoms, a trimethylsilyl group, and an ethynyl group attached to an aniline ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline can be synthesized through a palladium-catalyzed reaction between 2,4-difluoroaniline and trimethylsilylacetylene . The reaction typically involves the use of a palladium catalyst, such as PdCl2(PPh3)2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine (TEA). The reaction is carried out under an inert atmosphere, usually argon, and the mixture is stirred at room temperature overnight.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts, with reactions conducted under mild conditions in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline has several applications in scientific research, including:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group, in particular, allows for the formation of carbon-carbon bonds through coupling reactions, while the fluorine atoms can be substituted with other functional groups. These properties make it a versatile compound in organic synthesis .
類似化合物との比較
Similar Compounds
2,3-Difluoro-4-[(trimethylsilyl)ethynyl]aniline: Similar structure but with different fluorine atom positions.
2-Fluoro-4-[(trimethylsilyl)ethynyl]aniline: Contains only one fluorine atom.
4-[(Trimethylsilyl)ethynyl]aniline: Lacks fluorine atoms.
Uniqueness
2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline is unique due to the specific positioning of the fluorine atoms and the presence of both a trimethylsilyl and an ethynyl group. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds .
特性
分子式 |
C11H13F2NSi |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
2,4-difluoro-3-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C11H13F2NSi/c1-15(2,3)7-6-8-9(12)4-5-10(14)11(8)13/h4-5H,14H2,1-3H3 |
InChIキー |
QRODXPANQLXELZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


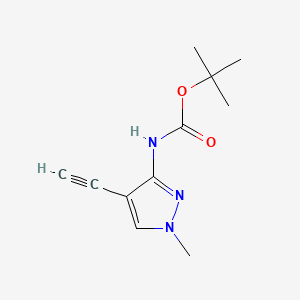
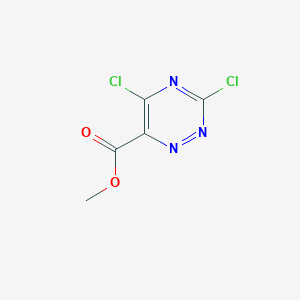
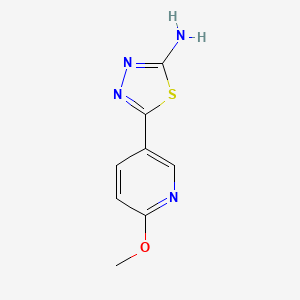
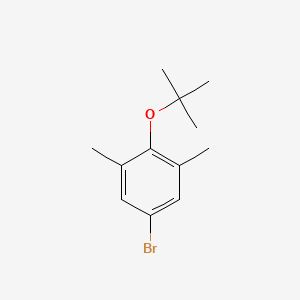
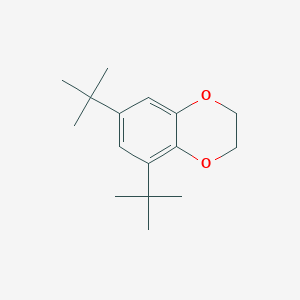
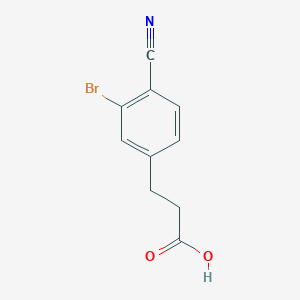
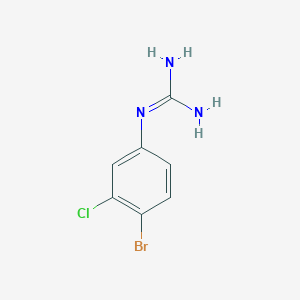
![3-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B13698082.png)
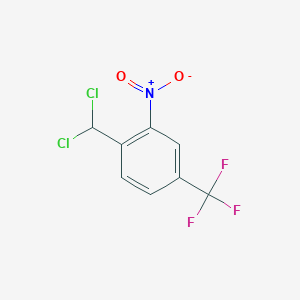
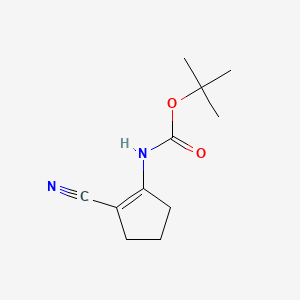
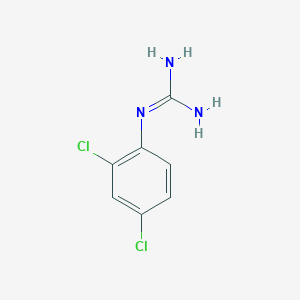
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
